3-Chloroquinoxaline-2-carbonyl chloride

Vue d'ensemble

Description

3-Chloroquinoxaline-2-carbonyl chloride is a chemical compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroquinoxaline-2-carbonyl chloride typically involves the chlorination of quinoxaline derivatives. One common method is the reaction of 3-chloroquinoxaline with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound as the primary product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloroquinoxaline-2-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution reactions: The chlorine atom in the compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

Condensation reactions: It can react with diamines to form quinoxaline derivatives.

Hydrolysis: The compound can be hydrolyzed to form 3-chloroquinoxaline-2-carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Condensation: Diamines are used in the presence of a suitable catalyst or under acidic conditions.

Hydrolysis: Water or aqueous solutions of acids or bases are used to hydrolyze the compound.

Major Products Formed

Nucleophilic substitution: Formation of substituted quinoxaline derivatives.

Condensation: Formation of quinoxaline-based heterocycles.

Hydrolysis: Formation of 3-chloroquinoxaline-2-carboxylic acid.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that derivatives of 3-chloroquinoxaline-2-carbonyl chloride exhibit significant anticancer properties. A notable study found that specific derivatives displayed IC50 values as low as 0.071 μM against melanoma and leukemia cell lines, suggesting potent growth inhibition capabilities . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups like chlorine enhance biological activity compared to electron-donating groups.

Antimycobacterial Activity

The compound has also shown promise in antimycobacterial applications. For instance, derivatives have demonstrated an IC50 value of 1.25 μg/mL against Mycobacterium tuberculosis, with mechanisms involving DNA damage through free radical production. This highlights its potential as a therapeutic agent in treating tuberculosis.

Organic Synthesis

This compound serves as a critical intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex heterocyclic compounds, which are essential in drug development and material science. For example, it has been utilized in synthesizing quinoxaline derivatives that act as serotonin receptor antagonists, demonstrating its utility in pharmacological applications .

Table 1: Summary of Organic Synthesis Applications

| Application Type | Description | Example Compound |

|---|---|---|

| Synthesis of Heterocycles | Used as an intermediate for creating complex heterocycles | Quinoxaline derivatives |

| Pharmaceutical Synthesis | Key building block for drugs with anticancer and antimicrobial properties | Serotonin receptor antagonists |

| Material Science | Development of advanced materials with unique electronic properties | Polymers and dyes |

Material Science

In material science, the compound is explored for its unique electronic properties, making it suitable for developing advanced materials such as polymers and dyes. Its ability to modify electronic characteristics allows researchers to engineer materials with tailored properties for specific applications.

Case Study 1: Anticancer Derivatives

A series of studies focused on synthesizing and evaluating 3-chloroquinoxaline-2-carboxamides as potential anticancer agents showed promising results. One derivative exhibited comparable antagonistic activity to standard drugs like Ondansetron, indicating its potential for further development in cancer therapy .

Case Study 2: Antimycobacterial Screening

Another study highlighted the effectiveness of quinoxaline derivatives against Mycobacterium tuberculosis. The research involved screening various derivatives and analyzing their mechanisms of action through whole-genome sequencing, which revealed mutations associated with resistance patterns.

Mécanisme D'action

The mechanism of action of 3-Chloroquinoxaline-2-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds. This reactivity makes it a valuable intermediate in the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloroquinoxaline

- 3-Bromoquinoxaline-2-carbonyl chloride

- 2,3-Dichloroquinoxaline

Uniqueness

3-Chloroquinoxaline-2-carbonyl chloride is unique due to its specific reactivity and the presence of both a chloro and a carbonyl chloride group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form diverse products .

Activité Biologique

3-Chloroquinoxaline-2-carbonyl chloride is a significant compound in medicinal chemistry, particularly known for its biological activities and applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

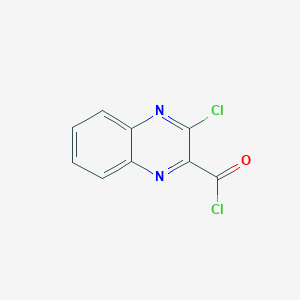

Chemical Structure and Properties

This compound (CAS No. 49679-41-6) is characterized by a quinoxaline core, which is a bicyclic structure composed of two fused aromatic rings. The presence of a chloro group and a carbonyl chloride enhances its reactivity, making it a useful intermediate in synthesizing various biologically active compounds.

Synthesis and Reactions

The compound can be synthesized through several methods, including nucleophilic substitution and condensation reactions. It reacts readily with nucleophiles such as amines, alcohols, and thiols, which can replace the chlorine atom. The following table summarizes the types of reactions involving this compound:

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of Cl with nucleophiles (amines, alcohols) | Substituted quinoxaline derivatives |

| Condensation | Reaction with diamines | Quinoxaline-based heterocycles |

| Hydrolysis | Reaction with water or aqueous acids/bases | 3-Chloroquinoxaline-2-carboxylic acid |

Antimicrobial and Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial and anticancer activities. For instance, quinoxaline derivatives have been shown to possess potent activity against various bacterial strains and cancer cell lines. A study highlighted that certain derivatives displayed high antiproliferative activity against breast adenocarcinoma cells (MCF-7) under hypoxic conditions, indicating their potential as anticancer agents .

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. It acts as an enzyme inhibitor and receptor antagonist. For example, compounds derived from this chlorinated quinoxaline have been evaluated for their antagonistic effects on serotonin receptors (5-HT3), showing comparable activity to established antagonists like Ondansetron . This suggests that it may play a role in modulating neurotransmitter systems.

Case Studies

- Antiproliferative Activity : A recent study assessed the antiproliferative effects of various quinoxaline derivatives against neuroblastoma cell lines SK-N-SH and IMR-32. The results indicated that some derivatives significantly inhibited cell proliferation, highlighting their potential in cancer therapy .

- Enzyme Inhibition : Another investigation focused on the use of this compound as a scaffold for developing enzyme inhibitors. The study found that specific derivatives effectively inhibited target enzymes involved in disease pathways, showcasing their therapeutic potential.

Applications in Medicinal Chemistry

This compound serves as an essential building block in medicinal chemistry for synthesizing various pharmacologically active compounds. Its versatility allows for the development of new drugs targeting bacterial infections, oncological diseases, and other health conditions . The compound's ability to form diverse derivatives through simple chemical reactions makes it an attractive candidate for further research.

Propriétés

IUPAC Name |

3-chloroquinoxaline-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMCIIVGSIZXFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.